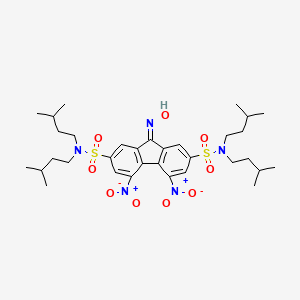![molecular formula C21H24N6O B11697790 5,7-dimethyl-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11697790.png)
5,7-dimethyl-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-N'-{(1E,2Z)-2-Methyl-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ylidene}[1,2,4]triazolo[1,5-a]pyrimidin-2-carbohydrazid ist eine komplexe organische Verbindung, die zur Klasse der Triazolopyrimidine gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5,7-Dimethyl-N'-{(1E,2Z)-2-Methyl-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ylidene}[1,2,4]triazolo[1,5-a]pyrimidin-2-carbohydrazid beinhaltet typischerweise einen mehrstufigen Prozess. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Triazolopyrimidin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung des Triazolopyrimidin-Ringsystems. Die Reaktionsbedingungen umfassen oft die Verwendung von starken Säuren oder Basen und erhöhten Temperaturen.
Einführung der Dimethylgruppen: Methylierungsreaktionen werden unter basischen Bedingungen mit Methylierungsmitteln wie Methyliodid oder Dimethylsulfat durchgeführt.
Bildung der Hydrazid-Gruppe: Die Carbohydrazid-Gruppe wird durch die Reaktion des Triazolopyrimidin-Zwischenprodukts mit Hydrazin oder seinen Derivaten eingeführt.
Endgültige Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit dem entsprechenden Aldehyd oder Keton, um die gewünschte Verbindung zu bilden. Dieser Schritt erfordert oft die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Prozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen und Reinigungsmethoden entscheidend, um die Qualität und Konsistenz des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5,7-Dimethyl-N'-{(1E,2Z)-2-Methyl-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ylidene}[1,2,4]triazolo[1,5-a]pyrimidin-2-carbohydrazid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann Substitutionsreaktionen, insbesondere an den Methylgruppen, mit Nukleophilen oder Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptsächlich gebildete Produkte
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethyl-N'-{(1E,2Z)-2-Methyl-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ylidene}[1,2,4]triazolo[1,5-a]pyrimidin-2-carbohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als therapeutisches Mittel untersucht, insbesondere bei der Behandlung von Krebs, Infektionskrankheiten und neurologischen Störungen.
Materialwissenschaften: Sie wird auf ihre Verwendung bei der Entwicklung fortschrittlicher Materialien, einschließlich Polymeren und Nanomaterialien, untersucht.
Organische Synthese: Die Verbindung dient als Baustein für die Synthese komplexerer Moleküle und als Katalysator in verschiedenen organischen Reaktionen.
Wirkmechanismus
Der Wirkmechanismus von 5,7-Dimethyl-N'-{(1E,2Z)-2-Methyl-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ylidene}[1,2,4]triazolo[1,5-a]pyrimidin-2-carbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben durch:
Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.
Wechselwirkung mit Rezeptoren: Modulation der Aktivität von Rezeptoren auf der Zelloberfläche oder innerhalb der Zelle.
Interferenz mit DNA/RNA: Beeinflussung der Replikations- und Transkriptionsprozesse in Zellen.
Wirkmechanismus
The mechanism of action of 5,7-DIMETHYL-N’-[(1E,2Z)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-carbohydrazid
- 2-Methyl-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ylidene hydrazide
- 1,2,4-triazolo[1,5-a]pyrimidin derivatives
Eindeutigkeit
5,7-Dimethyl-N'-{(1E,2Z)-2-Methyl-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ylidene}[1,2,4]triazolo[1,5-a]pyrimidin-2-carbohydrazid zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen und strukturellen Merkmalen aus.
Eigenschaften
Molekularformel |
C21H24N6O |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
5,7-dimethyl-N-[(E)-[(Z)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H24N6O/c1-13(2)18-8-6-17(7-9-18)10-14(3)12-22-25-20(28)19-24-21-23-15(4)11-16(5)27(21)26-19/h6-13H,1-5H3,(H,25,28)/b14-10-,22-12+ |
InChI-Schlüssel |
KTVXUBOEJXGOAZ-CIQAXZLMSA-N |
Isomerische SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C(=C\C3=CC=C(C=C3)C(C)C)/C)C |
Kanonische SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC(=CC3=CC=C(C=C3)C(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B11697714.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697720.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697721.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11697726.png)

![N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11697729.png)


![4-tert-butyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11697742.png)

![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697758.png)
![(4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697773.png)
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B11697779.png)
![(2E)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11697792.png)
